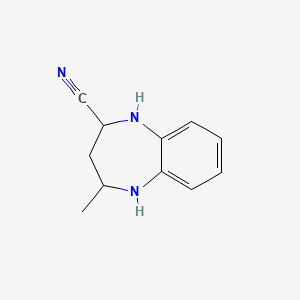![molecular formula C9H13NO2 B14678985 Phenol, 3-[(2-hydroxyethyl)methylamino]- CAS No. 34920-69-9](/img/structure/B14678985.png)
Phenol, 3-[(2-hydroxyethyl)methylamino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-[(2-hydroxyethyl)methylamino]- is an organic compound with the molecular formula C9H13NO2. It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a 3-[(2-hydroxyethyl)methylamino] group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[(2-hydroxyethyl)methylamino]- typically involves the reaction of phenol with 2-chloroethanol and methylamine. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process involves the nucleophilic substitution of the chlorine atom in 2-chloroethanol by the amino group of methylamine, followed by the attachment of the resulting 2-hydroxyethylmethylamino group to the phenol ring.
Industrial Production Methods
In industrial settings, the production of Phenol, 3-[(2-hydroxyethyl)methylamino]- is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[(2-hydroxyethyl)methylamino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Phenol, 3-[(2-hydroxyethyl)methylamino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 3-[(2-hydroxyethyl)methylamino]- involves its interaction with various molecular targets. The hydroxyl and amino groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Phenol, 3-[(2-hydroxyethyl)methylamino]- can be compared with other similar compounds such as:
Phenol: The parent compound, which lacks the 3-[(2-hydroxyethyl)methylamino] group.
3-(Methylamino)phenol: A similar compound where the hydroxyethyl group is replaced by a methyl group.
2-(Methylamino)phenol: Another similar compound with the amino group in a different position on the phenol ring.
The uniqueness of Phenol, 3-[(2-hydroxyethyl)methylamino]- lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
34920-69-9 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-[2-hydroxyethyl(methyl)amino]phenol |
InChI |
InChI=1S/C9H13NO2/c1-10(5-6-11)8-3-2-4-9(12)7-8/h2-4,7,11-12H,5-6H2,1H3 |
InChI Key |
OJPVCOSIHTUALG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]-](/img/structure/B14678944.png)







